Cas no 7450-85-3 (Cyclopropyl(4-(dimethylamino)phenyl)methanone)
Cyclopropyl(4-(dimethylamino)phenyl)methanone Chemical and Physical Properties
Names and Identifiers
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- Cyclopropyl(4-(dimethylamino)phenyl)methanone
- cyclopropyl-[4-(dimethylamino)phenyl]methanone
- SCHEMBL9486101
- 4-cyclopropanecarbonyl-N,N-dimethylaniline
- p-N,N-Dimethylaminophenyl cyclopropyl ketone
- HPMJLXXCMZPRHX-UHFFFAOYSA-N
- N14294
- 7450-85-3
- Methanone, cyclopropyl[4-(dimethylamino)phenyl]-
-
- Inchi: 1S/C12H15NO/c1-13(2)11-7-5-10(6-8-11)12(14)9-3-4-9/h5-9H,3-4H2,1-2H3
- InChI Key: HPMJLXXCMZPRHX-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(=CC=1)N(C)C)C1CC1
Computed Properties
- Exact Mass: 189.115364102g/mol
- Monoisotopic Mass: 189.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 20.3Ų
Cyclopropyl(4-(dimethylamino)phenyl)methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019118910-1g |
Cyclopropyl(4-(dimethylamino)phenyl)methanone |
7450-85-3 | 95% | 1g |
$385.00 | 2023-09-01 | |
| Chemenu | CM203387-1g |
cyclopropyl(4-(dimethylamino)phenyl)methanone |
7450-85-3 | 95% | 1g |
$405 | 2021-08-04 | |
| Chemenu | CM203387-1g |
cyclopropyl(4-(dimethylamino)phenyl)methanone |
7450-85-3 | 95% | 1g |
$405 | 2023-02-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1741859-1g |
Cyclopropyl(4-(dimethylamino)phenyl)methanone |
7450-85-3 | 98% | 1g |
¥3861.00 | 2024-07-28 | |
| Crysdot LLC | CD12037252-1g |
Cyclopropyl(4-(dimethylamino)phenyl)methanone |
7450-85-3 | 95+% | 1g |
$429 | 2024-07-24 |
Cyclopropyl(4-(dimethylamino)phenyl)methanone Related Literature
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on Cyclopropyl(4-(dimethylamino)phenyl)methanone
Professional Introduction to Cyclopropyl(4-(dimethylamino)phenyl)methanone (CAS No: 7450-85-3)
Cyclopropyl(4-(dimethylamino)phenyl)methanone, identified by its Chemical Abstracts Service (CAS) number 7450-85-3, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a unique structural motif combining a cyclopropyl group with an amino-substituted aromatic ring and a ketone functionality, has garnered considerable attention due to its versatile reactivity and potential applications in drug discovery and material science.
The structural framework of Cyclopropyl(4-(dimethylamino)phenyl)methanone consists of a cyclopropyl ring attached to a benzene ring that is further substituted with a dimethylamino group, while the other side of the benzene ring bears a ketone group. This particular arrangement imparts distinct electronic and steric properties to the molecule, making it a valuable intermediate in synthetic chemistry. The presence of the cyclopropyl group, known for its strain and reactivity, alongside the electron-donating dimethylamino moiety and the electron-withdrawing carbonyl group, creates a balance that facilitates various chemical transformations.
In recent years, Cyclopropyl(4-(dimethylamino)phenyl)methanone has been explored in the development of novel pharmacophores. Its structural features make it an attractive candidate for designing molecules with enhanced binding affinity and selectivity towards biological targets. For instance, studies have demonstrated its utility in generating derivatives that interact with enzymes and receptors involved in neurological disorders. The dimethylamino group, in particular, is known to modulate solubility and metabolic stability, which are critical factors in drug design.
One of the most compelling aspects of Cyclopropyl(4-(dimethylamino)phenyl)methanone is its role as a precursor in constructing more complex molecules through cross-coupling reactions. The ketone functionality allows for facile condensation reactions with various nucleophiles, while the aromatic ring can participate in palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in forming carbon-carbon bonds, which are essential for building diverse molecular architectures.
The cyclopropyl group introduces steric hindrance, which can be exploited to fine-tune the binding properties of drug candidates. For example, by incorporating this moiety into a molecule designed to target a specific protein pocket, researchers can improve binding affinity through hydrophobic interactions and reduce off-target effects. This strategic use of structural features is a cornerstone of modern drug design approaches.
Recent advancements in computational chemistry have further highlighted the potential of Cyclopropyl(4-(dimethylamino)phenyl)methanone. Molecular modeling studies have revealed insights into its interactions with biological targets at an atomic level. These studies not only aid in understanding its mechanism of action but also guide the optimization process by predicting how structural modifications will affect binding affinity and selectivity. Such computational tools are indispensable in modern pharmaceutical research.
The synthesis of Cyclopropyl(4-(dimethylamino)phenyl)methanone itself presents an interesting challenge due to its complex structure. Traditional synthetic routes often involve multi-step sequences that require careful control of reaction conditions to achieve high yields and purity. However, recent innovations in synthetic methodologies have streamlined these processes, making it more feasible to produce this compound on scales suitable for industrial applications.
In addition to its pharmaceutical applications, Cyclopropyl(4-(dimethylamino)phenyl)methanone has shown promise in material science. Its unique electronic properties make it a candidate for developing organic semiconductors and light-emitting diodes (OLEDs). The ability to tune its optoelectronic characteristics through structural modifications offers exciting possibilities for creating advanced functional materials.
The future prospects for Cyclopropyl(4-(dimethylamino)phenyl)methanone are vast and multifaceted. As research continues to uncover new synthetic strategies and applications, this compound is poised to play an increasingly important role in both academic research and industrial development. Its versatility as a building block for complex molecules ensures that it will remain a topic of interest for chemists and biologists alike.
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